Cas no 760126-25-8 (methyl 2-aminoadamantane-1-carboxylate)

Methyl 2-aminoadamantane-1-carboxylate is a functionalized adamantane derivative characterized by its rigid polycyclic structure and the presence of both amino and ester functional groups. This compound is of interest in medicinal chemistry and materials science due to its structural stability and potential as a building block for more complex molecules. The adamantane core provides enhanced thermal and chemical resistance, while the amino and carboxylate groups offer sites for further derivatization. Its well-defined stereochemistry and synthetic versatility make it a valuable intermediate for the development of pharmaceuticals, catalysts, or advanced polymers. The compound is typically handled under controlled conditions due to its reactivity.
methyl 2-aminoadamantane-1-carboxylate structure
760126-25-8 structure
Product Name:methyl 2-aminoadamantane-1-carboxylate
CAS No:760126-25-8
MF:C12H19NO2
MW:209.2847635746
CID:549733
PubChem ID:23456078
Update Time:2025-06-08

methyl 2-aminoadamantane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tricyclo[3.3.1.13,7]decane-1-carboxylicacid, 2-amino-, methyl ester
    • Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 2-amino-, methyl ester (9CI)
    • Methyl 2-amino-1-adamantanecarboxylate
    • methyl 2-aminoadamantane-1-carboxylate
    • EN300-27118127
    • SCHEMBL11344046
    • 760126-25-8
    • Inchi: 1S/C12H19NO2/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10H,2-6,13H2,1H3
    • InChI Key: BMCTUOOXHFSRDB-UHFFFAOYSA-N
    • SMILES: O(C)C(C12CC3CC(CC(C3)C1N)C2)=O

Computed Properties

  • Exact Mass: 209.142
  • Monoisotopic Mass: 209.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3A^2
  • XLogP3: 1.6

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methyl 2-aminoadamantane-1-carboxylate Related Literature

Additional information on methyl 2-aminoadamantane-1-carboxylate

Methyl 2-aminoadamantane-1-carboxylate (CAS No. 760126-25-8): An Overview of Its Structure, Properties, and Applications

Methyl 2-aminoadamantane-1-carboxylate (CAS No. 760126-25-8) is a unique compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as methyl 1-adamantaneacrylamide carboxylate, is a derivative of adamantane, a tricyclic cycloalkane with a distinctive cage-like structure. The adamantane framework provides exceptional stability and rigidity, making it an attractive scaffold for the development of various pharmaceutical agents.

The chemical structure of methyl 2-aminoadamantane-1-carboxylate consists of an adamantane core with a carboxylate group and an amino group attached to the same carbon atom. The methyl ester functionality further enhances its solubility and reactivity, making it a versatile building block for synthetic chemistry. The adamantane scaffold imparts unique physical and chemical properties to the molecule, including high thermal stability, low toxicity, and good bioavailability.

Recent studies have highlighted the potential of methyl 2-aminoadamantane-1-carboxylate in various therapeutic applications. One notable area of research is its use as an intermediate in the synthesis of antiviral drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antiviral activity against influenza viruses. The adamantane core provides a stable platform for the attachment of functional groups that can enhance antiviral efficacy while maintaining low toxicity.

In addition to antiviral applications, methyl 2-aminoadamantane-1-carboxylate has shown promise in the development of anti-inflammatory agents. Research conducted at the University of California, San Francisco, revealed that certain derivatives of this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that methyl 2-aminoadamantane-1-carboxylate could be a valuable starting point for designing new anti-inflammatory drugs with improved safety profiles.

The pharmacokinetic properties of methyl 2-aminoadamantane-1-carboxylate have also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters in animal models. These characteristics make it an attractive candidate for further development into therapeutic agents that can be administered orally.

The synthetic route to produce methyl 2-aminoadamantane-1-carboxylate involves several well-established chemical transformations. One common approach is to start with adamantane and introduce the carboxylic acid functionality through oxidation followed by esterification to form the methyl ester. The amino group can then be introduced via reductive amination or other suitable methods. This synthetic pathway allows for easy modification of the molecule to create a wide range of derivatives with tailored properties.

In conclusion, methyl 2-aminoadamantane-1-carboxylate (CAS No. 760126-25-8) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure and favorable properties make it an attractive candidate for the synthesis of antiviral and anti-inflammatory drugs. Ongoing research continues to explore new applications and derivatives of this compound, further solidifying its importance in the field of medicinal chemistry.

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